Spiro[chroman-2,1'-cyclobutan]-4-one is a spirocyclic compound distinguished by its unique structure, where a chroman ring is fused with a cyclobutanone ring through a shared carbon atom. This compound is part of the broader category of spirocyclic compounds, which are characterized by their conformational rigidity and three-dimensional architecture. Such properties make spiro[chroman-2,1'-cyclobutan]-4-one valuable in medicinal chemistry and drug discovery due to its potential biological activities and applications in synthesizing complex organic molecules.
Spiro[chroman-2,1'-cyclobutan]-4-one is classified under the chemical family of spirocyclic compounds. Its IUPAC name reflects its structure, indicating the presence of both chroman and cyclobutanone moieties. The compound has been studied for various applications in scientific research, including its roles as an antioxidant and its potential pharmacological properties such as anticancer and neuroprotective activities .
The synthesis of spiro[chroman-2,1'-cyclobutan]-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, cyclization can occur between a chroman derivative and a cyclobutanone moiety using Lewis acids such as aluminum chloride or boron trifluoride.
The molecular structure of spiro[chroman-2,1'-cyclobutan]-4-one features:
The molecular formula is , with a molecular weight of approximately 188.22 g/mol. The structural configuration contributes to its unique chemical properties and biological activities.
Spiro[chroman-2,1'-cyclobutan]-4-one undergoes various chemical reactions, including:
Common reagents include:
Major products from these reactions include:
The mechanism of action for spiro[chroman-2,1'-cyclobutan]-4-one involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects. This interaction can lead to significant biological outcomes, including potential therapeutic benefits in treating diseases related to oxidative damage .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its structural characteristics, influencing both its physical properties and potential applications in synthesis.
Spiro[chroman-2,1'-cyclobutan]-4-one has diverse applications across multiple scientific fields:
Spirocyclic chromanones represent a structurally distinctive class of compounds gaining prominence in modern drug discovery due to their three-dimensional complexity and proven bioactivity. These hybrid architectures merge the benzopyranone pharmacophore – recognized for its diverse pharmacological profile – with spiro-fused ring systems that confer enhanced structural rigidity and novel spatial orientations. The specific compound Spiro[chroman-2,1'-cyclobutan]-4-one exemplifies this class, featuring a chroman-4-one core (2,3-dihydro-1-benzopyran-4-one) fused at the C2 position via a spiro junction to a cyclobutane ring. This configuration imposes significant conformational constraints absent in planar chromone or flavone systems, profoundly influencing its intermolecular interactions with biological targets. The ketone functionality at the 4-position and the spirocyclic bridge create unique electronic and steric environments exploitable in rational drug design. Emerging evidence positions such spirochromanones as versatile intermediates for synthesizing complex bioactive molecules across therapeutic areas, including metabolic disorders, oncology, and infectious diseases, leveraging their ability to engage targets through well-defined three-dimensional binding modes [3] [7].
The documented history of Spiro[chroman-2,1'-cyclobutan]-4-one (CAS: 934554-40-2) reflects its emergence as a strategically valuable building block rather than a natural product. Initially accessed through classical condensation strategies, its synthesis was enabled by adaptations of the Kabbe condensation reaction. This method typically involves reacting 2-hydroxyacetophenones with cyclic ketones under basic conditions, forming the spiro junction through enolization, aldol condensation, and subsequent cyclodehydration [3]. Advances in synthetic methodology later provided more efficient and stereocontrolled routes, facilitating broader exploration of its chemical space. Commercial availability of the scaffold (e.g., Fluorochem, Arctom Scientific) since the mid-2010s, typically at 95% purity, marked a pivotal point, accelerating its adoption in pharmaceutical research [2] [4]. While not yet the core of a marketed drug, its structural analogs, particularly the isosteric spiro[chromane-2,4'-piperidine]-4-one, have demonstrated significant preclinical promise. Notably, derivatives based on this related spiro-piperidine scaffold have advanced as potent GPR119 agonists for type 2 diabetes (e.g., compound (R)-29, EC₅₀ = 54 nM) and as TRPM8 antagonists, validating the general spirochromanone pharmacophore for targeting metabolically relevant GPCRs and ion channels [3] [5]. The cyclobutane variant's compact rigidity offers distinct advantages over larger spirocycles (e.g., piperidine), driving ongoing investigation into its specific structure-activity relationships (SAR).
Table 1: Key Historical Milestones for Spiro[chroman-2,1'-cyclobutan]-4-one
Time Period | Development | Significance |
---|---|---|
Pre-2010 | Development of Kabbe Condensation & Analogous Methods | Enabled initial synthetic access to spirochromanones, including cyclobutane variants. |
~2010 | Identification of Bioactivity in Related Spirochromanes (e.g., GPR119 Agonism) | Validated spirochromanone core as privileged scaffold for drug discovery. |
2014 Onwards | Commercial Availability (e.g., CAS 934554-40-2) | Accelerated SAR exploration by providing reliable access to the core scaffold (~95% purity). |
2018-2023 | Emergence of Enantioselective Syntheses (e.g., (R)-enantiomer CAS 1253965-45-5) | Enabled study of stereospecific bioactivity and development of chiral derivatives. |
Spiro[chroman-2,1'-cyclobutan]-4-one possesses a distinctive tricyclic spiro architecture defined by the fusion of a chroman-4-one moiety and a cyclobutane ring sharing a single quaternary carbon atom (the spiro center). Key structural parameters derived from its molecular formula (C₁₂H₁₂O₂, MW 188.22 g/mol) and canonical SMILES (O=C1CC2(CCC2)Oc2c1cccc2) reveal its inherent three-dimensionality [2] [4]. Compared to its chromone or non-spiro chromanone counterparts, the spiro junction forces the chromanone ring into a defined butterfly-like conformation and imposes significant angular strain from the fused cyclobutane. This results in:
Table 2: Structural Features and Comparison to Related Scaffolds
Structural Feature | Spiro[chroman-2,1'-cyclobutan]-4-one | Chromone (4H-Chromen-4-one) | Non-Spiro Chroman-4-one |
---|---|---|---|
Core Structure | Benzene + Dihydropyranone + Spiro Cyclobutane | Benzene + Pyrone | Benzene + Dihydropyranone |
Key Characteristic | Highly 3D, Spiro Junction, High Fsp³ (0.67) | Planar, Aromatic, Low Fsp³ (0.22) | Moderately 3D, Non-spiro, Fsp³ ~0.44 |
Representative Molecular Weight | 188.22 g/mol | 146.14 g/mol | 148.16 g/mol |
XLogP3 (Estimated) | ~2.1 (Higher than chromone due to aliphatic cyclobutane) | ~1.4 | ~1.4 |
Conformational Flexibility | Low (Restricted by spiro cyclobutane) | Very Low (Planar) | Moderate (Flexible dihydropyran ring) |
Common Bioactive Derivatives | 3-Substituted, Benzene-ring substituted, Reduced ketone | 2/3-Substituted, Flavone/Isoflavone cores | 2/3-Substituted, Flavanones |
Role in Design | Conformationally constrained core, 3D vector control | Flat aromatic pharmacophore | Flexible core with defined stereocenters |
The scaffold Spiro[chroman-2,1'-cyclobutan]-4-one exemplifies a privileged structure in medicinal chemistry – a molecular framework capable of providing high-affinity ligands for diverse receptors through judicious substitution. Its privilege stems from:
Table 3: Potential Bioactivity Directions for Spiro[chroman-2,1'-cyclobutan]-4-one Derivatives
Therapeutic Area | Target Class | Rationale & Supporting Evidence | Key Potential Modifications |
---|---|---|---|
Metabolic Diseases | GPR119 Agonists | Structural analogy to potent spiro[chromane-2,4'-piperidin]-4-one GPR119 agonists; Cyclobutane may enhance metabolic stability. | C3-Benzyl sulfones/amides, Aryl ring electron-donating groups. |
Oncology | Tubulin Polymerization Inhibitors | Spirochromanones mimic combretastatin A-4 pharmacophore; 3-Benzylidene derivatives show anti-angiogenic/cytotoxic effects. | (E)-3-Benzylidene substituents, 6,7-Methylenedioxy on aryl ring. |
Kinase Inhibitors (e.g., VEGFR2) | Flavonoid/chromanone affinity for kinases; Spiro constraint can improve selectivity. | C3-Heteroaryl groups, Anilino substituents at C3. | |
Infectious Diseases | Anti-malarials / Anti-TB Agents | Spirocyclic cores prevalent in anti-infectives (e.g., Spiro-Flavonoids); Activity demonstrated in related spirochromanes. | 3-Aryl/heteroaryl, 8-Amino/NH₂, Mannich bases at C3. |
Neurological Disorders | Histamine H3 Receptor Antagonists | Piperidine spiro analogs show activity; Cyclobutane as isostere potentially reducing off-target CNS effects. | N-Linked chains (sulfonamides, amides) on cyclobutane nitrogen*. |
Inflammation/Oxidation | Antioxidant / Anti-inflammatory | Chromanone core mimics natural antioxidants (e.g., flavanones); Spiro constraint can enhance radical scavenging potential. | Free OH groups at C6/C7, C3-Phenolic substituents. |
*Requires functionalized cyclobutane (e.g., 3-aminocyclobutyl spiro junction, not parent scaffold).
The integration of computational modeling and structure-based design is accelerating the application of Spiro[chroman-2,1'-cyclobutan]-4-one. Docking studies suggest the chromanone carbonyl forms critical hydrogen bonds with protein residues, while the spiro cyclobutane occupies defined hydrophobic pockets, contributing to binding affinity and selectivity. Its role as a conformational restrictor of pendant pharmacophores (e.g., aryl groups at C3) further enhances binding efficiency by reducing the entropic penalty associated with ligand binding [3] [5]. As synthetic methodologies, particularly for enantioselective variants, continue to mature, this compact, three-dimensional scaffold is poised to play an increasingly significant role in the discovery of novel therapeutics addressing complex diseases.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7